![molecular formula C10H11BrN2O2 B15280403 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 74235-78-2](/img/structure/B15280403.png)
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound known for its unique structure and reactivity This compound is part of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the condensation of ethyl 2-methylacetoacetate with hydrazine to form 3,4-dimethyl-2-pyrazolin-5-one. This intermediate is then chlorinated and treated with aqueous potassium carbonate under heterogeneous conditions to yield 2,3,5,6-tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione. Finally, selective bromination with one equivalent of bromine produces the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Thiol, amine, or alcohol derivatives.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a reagent for labeling and detecting thiol groups in proteins and other biomolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its ability to alkylate thiol groups. The bromomethyl group reacts with thiol groups in proteins and other biomolecules, forming stable covalent bonds. This alkylation can modify the activity of enzymes and other proteins, making it useful for biochemical studies and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Bromobimane: Another brominated pyrazole compound with similar alkylating properties.
Pyrazole Derivatives: Various pyrazole derivatives with different substituents and functional groups.
Uniqueness
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific combination of bromomethyl and trimethyl groups, which confer distinct reactivity and applications. Its ability to selectively alkylate thiol groups makes it particularly valuable in biochemical research and drug development .
Propiedades
Número CAS |
74235-78-2 |
|---|---|
Fórmula molecular |
C10H11BrN2O2 |
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-10(15)6(2)8(4-11)13(12)9(5)14/h4H2,1-3H3 |
Clave InChI |
FSGOJXPAEITAFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C(=O)C(=C(N2C1=O)CBr)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





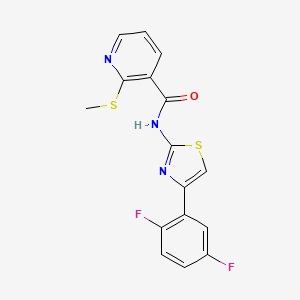
![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
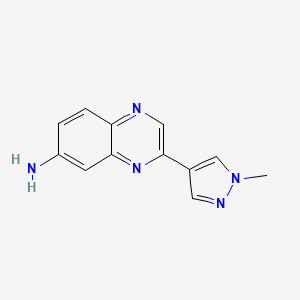

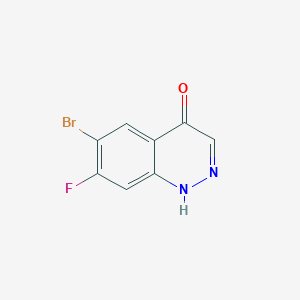
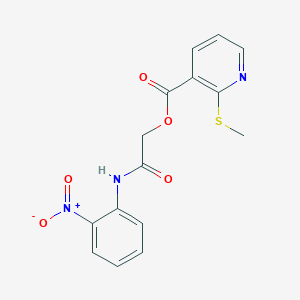

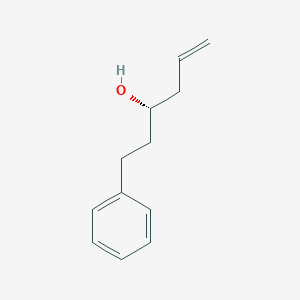
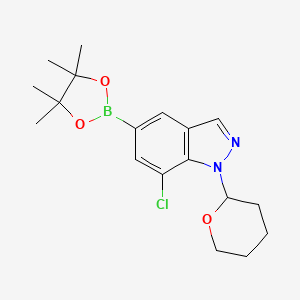
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)

